molecular formula C6H4ClN3OS B13106008 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride CAS No. 54681-69-5

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride

Cat. No.: B13106008
CAS No.: 54681-69-5
M. Wt: 201.63 g/mol
InChI Key: LAWPZKANECIWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylimidazole with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride or oxalyl chloride . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols.

    Oxidation and Reduction:

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are often determined through experimental studies and molecular docking simulations .

Properties

CAS No.

54681-69-5

Molecular Formula

C6H4ClN3OS

Molecular Weight

201.63 g/mol

IUPAC Name

3-methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride

InChI

InChI=1S/C6H4ClN3OS/c1-3-9-12-6-4(5(7)11)8-2-10(3)6/h2H,1H3

InChI Key

LAWPZKANECIWGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC2=C(N=CN12)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.